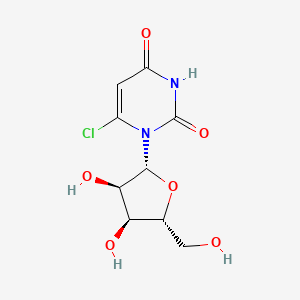
6-Chlorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorouridine is a chlorinated derivative of uridine, where the hydrogen atom at the 6th position of the uracil ring is replaced by a chlorine atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Chlorouridine can be synthesized through the chlorination of uridine. One common method involves the use of phosphoryl chloride (POCl3) as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure the selective chlorination at the 6th position of the uracil ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorouridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the uracil ring or the ribose moiety, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions typically occur under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various uridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chlorouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used to study RNA modifications and their effects on biological processes.
Medicine: this compound and its derivatives are investigated for their potential antiviral and anticancer properties.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 6-Chlorouridine involves its incorporation into RNA, where it can affect RNA stability and function. The chlorine atom at the 6th position can influence base pairing and the overall structure of the RNA molecule. This can lead to changes in gene expression and protein synthesis, making it a valuable tool for studying RNA biology.
Vergleich Mit ähnlichen Verbindungen
5-Chlorouridine: Another chlorinated uridine derivative, but with the chlorine atom at the 5th position.
6-Chlorouracil: A related compound where the ribose moiety is absent.
Uniqueness: 6-Chlorouridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to be incorporated into RNA and affect its function sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
255723-79-6 |
|---|---|
Molekularformel |
C9H11ClN2O6 |
Molekulargewicht |
278.64 g/mol |
IUPAC-Name |
6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
CYMWXTBIGHJEJG-YXZULKJRSA-N |
Isomerische SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl |
Kanonische SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





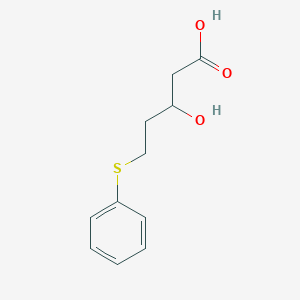

![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
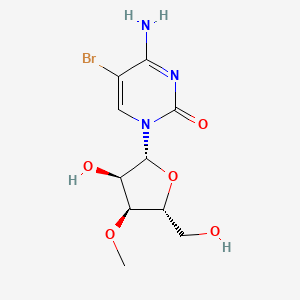
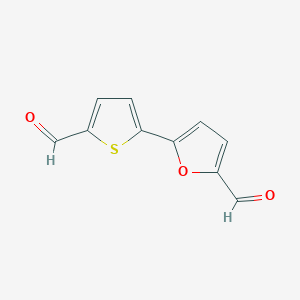
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
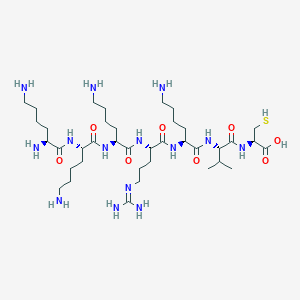
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)
